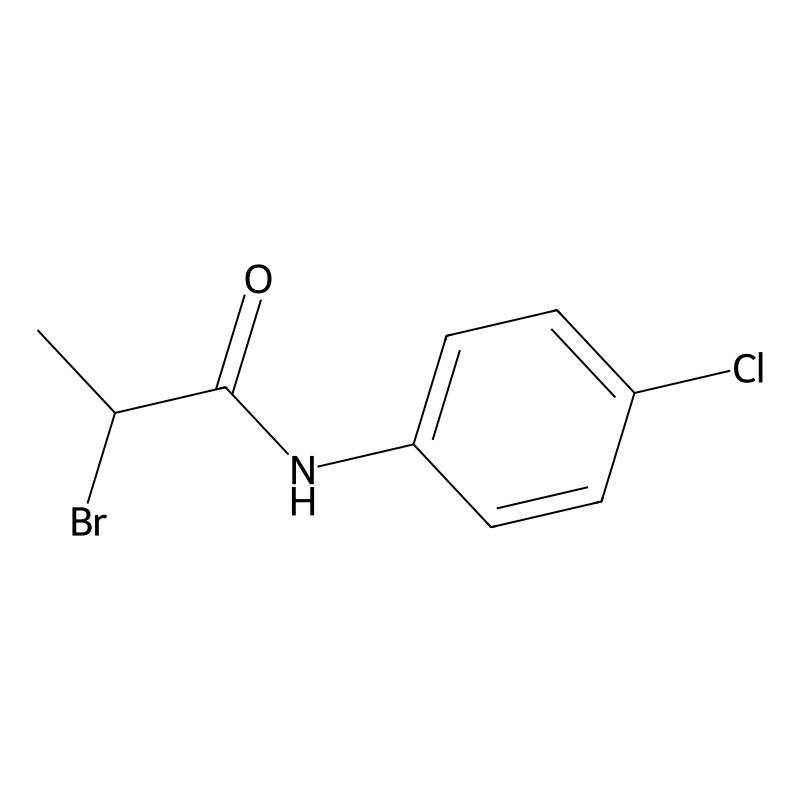

2-bromo-N-(4-chlorophenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-bromo-N-(4-chlorophenyl)propanamide is a chemical compound with the molecular formula and a molecular weight of approximately 262.53 g/mol. This compound is characterized by the presence of a bromine atom at the second position and a chlorophenyl group at the nitrogen of the amide functional group. It is typically utilized in various research applications, particularly in the fields of organic chemistry and medicinal chemistry due to its unique structural features and reactivity profile .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it a versatile intermediate in organic synthesis.

- Hydrolysis: Under acidic or basic conditions, 2-bromo-N-(4-chlorophenyl)propanamide can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

- Reduction Reactions: The amide functionality can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions highlight its potential as a building block for more complex molecules in synthetic organic chemistry .

The synthesis of 2-bromo-N-(4-chlorophenyl)propanamide can be achieved through several methods:

- Bromination of N-(4-chlorophenyl)propanamide: This method involves treating N-(4-chlorophenyl)propanamide with brominating agents such as phosphorus tribromide or bromine in an appropriate solvent.

- Direct Amide Formation: The compound can also be synthesized by reacting 4-chloroaniline with 2-bromopropanoyl chloride under basic conditions, facilitating the formation of the amide bond.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps starting from simpler precursors, allowing for the introduction of additional functional groups as needed for specific applications .

2-bromo-N-(4-chlorophenyl)propanamide finds various applications, including:

- Research Reagent: It serves as a useful reagent in organic synthesis for creating more complex molecules.

- Biochemical Studies: The compound is utilized in proteomics research to study protein interactions and modifications due to its potential biological activity.

- Pharmaceutical Development: Its unique structure may contribute to drug discovery efforts targeting specific diseases or biological pathways .

Interaction studies involving 2-bromo-N-(4-chlorophenyl)propanamide are crucial for understanding its potential biological roles. These studies typically focus on:

- Binding Affinity Assessments: Evaluating how well the compound interacts with various proteins or enzymes.

- Cellular Assays: Investigating the effects on cell viability, proliferation, and signaling pathways.

- In Vivo Studies: Exploring pharmacokinetics and pharmacodynamics through animal models to assess therapeutic potential and safety .

Several compounds share structural similarities with 2-bromo-N-(4-chlorophenyl)propanamide. Here are some notable examples:

The uniqueness of 2-bromo-N-(4-chlorophenyl)propanamide lies in its specific halogen substitutions which influence both its chemical reactivity and biological interactions compared to these similar compounds. The combination of bromine and chlorine atoms provides distinct properties that may be leveraged in various synthetic and biological contexts.